N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole-derived acetamide featuring a sulfanyl linker and substituted aryl groups. Its core structure includes a pyrimido[5,4-b]indole scaffold, which is fused with a pyrimidine ring and indole system. The 4-methoxyphenyl group at position 3 and the 2,5-dimethylphenyl acetamide moiety contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-8-9-17(2)22(14-16)28-23(32)15-35-27-30-24-20-6-4-5-7-21(20)29-25(24)26(33)31(27)18-10-12-19(34-3)13-11-18/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYIGWCQFWBIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclization
The core is synthesized from 2-aminobenzonitrile derivatives through a sequence of alkylation and ring-closure reactions. Ethyl bromoacetate reacts with 2-aminobenzonitrile to form ethyl 2-((2-cyanophenyl)amino)acetate, which undergoes base-catalyzed cyclization to yield the aminoindole intermediate. Subsequent annulation with thiourea derivatives introduces the pyrimidine ring, completing the fused heterocycle.
Functionalization at Position 3
The 4-methoxyphenyl group at position 3 is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent data suggests that aryl halides (e.g., 4-methoxybromobenzene) react with the pyrimidoindole intermediate under Ullmann conditions (CuI, ligand, base) to install the aryl group.
Synthesis of 2-Chloro-N-(2,5-Dimethylphenyl)Acetamide
This intermediate provides the sulfanylacetamide side chain. The synthesis follows established protocols for haloacetamides:
Reaction of 2,5-Dimethylaniline with Chloroacetyl Chloride
In anhydrous toluene, 2,5-dimethylaniline reacts with chloroacetyl chloride at 0–5°C to form 2-chloro-N-(2,5-dimethylphenyl)acetamide. The product is purified via recrystallization in methanol, yielding a crystalline solid (m.p. 98–100°C).
Introduction of the Sulfanyl Group at Position 2
Thiolation of the Pyrimidoindole Core
The pyrimidoindole intermediate is chlorinated at position 2 using POCl3 or PCl5. The resulting 2-chloro derivative undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) to generate the 2-sulfhydryl intermediate.
Coupling with 2-Chloro-N-(2,5-Dimethylphenyl)Acetamide
The sulfhydryl group reacts with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base (e.g., K2CO3) via a thioetherification reaction. This step proceeds in DMF at 60–70°C, yielding the target compound after 12–16 hours.
Optimization and Reaction Conditions
Critical parameters for high yields and purity include:
Purification and Characterization
The crude product is purified via column chromatography (SiO2, CHCl3/MeOH 95:5) followed by recrystallization in ethanol. Structural confirmation employs:
- 1H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.2–2.5 ppm), and methoxy singlet (δ 3.8 ppm).
- HRMS : Molecular ion peak at m/z 504.18 (C28H25N4O3S).
Challenges and Alternatives
- Regioselectivity : Competing reactions at positions 1 and 3 of the pyrimidoindole core necessitate careful control of stoichiometry.
- Sulfanyl Stability : Thiol oxidation risks are mitigated by conducting reactions under nitrogen.
- Alternative Routes : Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)2/Xantphos) offers higher efficiency for thioether formation.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrimido[5,4-b]indole Family
The target compound shares its pyrimidoindole core with several analogs synthesized by Micha et al. (2013) . Key differences lie in the substituents attached to the nitrogen and sulfur atoms:
Synthesis : All analogs, including the target compound, utilize HATU-mediated coupling reactions. However, the target compound’s 4-methoxyphenyl group may require milder reaction conditions to preserve the methoxy functionality .
Triazole-Based Sulfanyl Acetamides
Compounds with triazole cores (e.g., N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide ) exhibit distinct electronic properties due to the triazole ring’s aromaticity and hydrogen-bonding capacity. Compared to the pyrimidoindole core, triazole derivatives often show:
Substituted Indole and Oxadiazole Derivatives
Compounds like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () and N-(4-methoxyphenyl)acetamide () highlight the role of heterocyclic diversity:
Substituent-Driven Pharmacological Effects
- Methoxy vs. Methyl Groups : The target compound’s 4-methoxyphenyl group enhances electron-donating capacity compared to the 3-methylphenyl group in N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide (). This may improve binding to receptors requiring electron-rich aromatic partners.
- Dimethylphenyl vs.
Research Findings and Implications
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a pyrimidine ring fused with an indole derivative. Its unique configuration contributes to its biological activity.
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of pyrimidine and indole compounds exhibit notable anticancer properties. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) cells. The IC50 values for these compounds suggest potent cytotoxic effects, with some derivatives demonstrating selective toxicity towards cancer cells over normal cells .
2. Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory activity. Studies on similar pyrimidine derivatives have shown effectiveness in reducing inflammation markers in vitro and in vivo models . The inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory processes, has been highlighted as a therapeutic target for such compounds .
3. Antimicrobial Properties:
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the sulfur moiety in the structure may enhance its interaction with microbial enzymes, leading to effective inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest: Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: Some compounds in this class have shown the ability to modulate ROS levels, which is critical for maintaining cellular homeostasis and preventing oxidative stress-related damage.
Research Findings and Case Studies
A recent study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The most effective compound showed an IC50 value of 27.6 μM, indicating strong anticancer potential . Another investigation into MPO inhibitors demonstrated that certain derivatives could significantly reduce MPO activity in inflammatory models .
Summary Table of Biological Activities
Q & A
Basic Question: What are the critical steps in synthesizing this compound, and how can intermediates be verified?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimido[5,4-b]indole core. Key steps include:
- Condensation reactions to assemble the indole and pyrimidine rings under reflux conditions (e.g., DMF as solvent, 80–100°C for 6–12 hours) .
- Thiolation to introduce the sulfanyl group using reagents like Lawesson’s reagent or thiourea derivatives .
- Acetamide coupling via nucleophilic substitution, often requiring anhydrous conditions and catalysts such as EDCI/HOBt .
Intermediate Verification:
- NMR spectroscopy (¹H/¹³C) to confirm ring closure and substituent positions .
- Mass spectrometry (HRMS) to validate molecular weights of intermediates (e.g., expected [M+H]+ for pyrimidoindole intermediate: m/z 345.12) .
Basic Question: How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?
Methodological Answer:
- HPLC analysis with a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥95% purity. Retention time consistency (±0.2 min) is critical .
- Thermogravimetric analysis (TGA) to detect solvent residues (acceptable: <0.5% weight loss below 150°C) .
Acceptable Thresholds:
| Parameter | Threshold | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Solvent residues | <0.5% | TGA |
Advanced Question: How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
Methodological Answer:
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst tuning : EDCI/HOBt outperforms DCC in reducing side reactions (yield improvement: 15–20%) .
- Temperature control : Reactions at 50–60°C minimize decomposition of the sulfanyl group .
Data from Comparative Studies:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 60 | 78 |
| DCC | DCM | RT | 58 |
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) to model binding to kinase domains (e.g., CDK2, EGFR). Use PyMOL for visualization .
- DFT calculations (Gaussian 09) to analyze electron distribution at the sulfanyl group, correlating with nucleophilic reactivity .
Key Findings:
- Strong hydrogen bonding between the acetamide carbonyl and EGFR’s Lys721 (binding energy: −9.2 kcal/mol) .
- Sulfanyl group’s charge density (−0.45 e) suggests susceptibility to oxidation .
Basic Question: What spectroscopic techniques confirm the final structure?
Methodological Answer:
- ¹H NMR : Key peaks include the methoxyphenyl singlet (δ 3.8 ppm, 3H) and indole NH (δ 10.2 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1690 cm⁻¹) and S–C (680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
